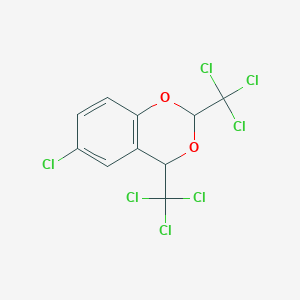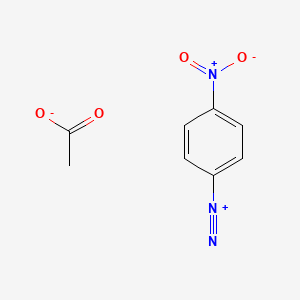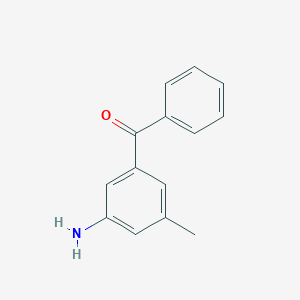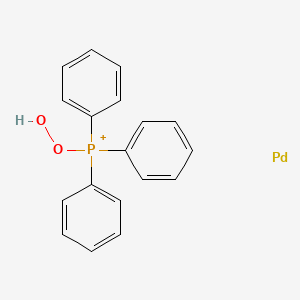
Hydroperoxy(triphenyl)phosphanium;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxy(triphenyl)phosphanium;palladium is a complex organometallic compound that combines the properties of triphenylphosphine and palladium. This compound is notable for its applications in catalysis and organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the hydroperoxy group adds unique reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroperoxy(triphenyl)phosphanium;palladium can be synthesized through the reaction of triphenylphosphine with palladium salts in the presence of a hydroperoxide source. A common method involves the use of palladium(II) acetate and hydrogen peroxide in an organic solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the palladium complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Hydroperoxy(triphenyl)phosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Palladium can facilitate reduction reactions, often in the presence of hydrogen donors.
Substitution: The compound can undergo substitution reactions, where ligands on the palladium center are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other peroxides are common oxidizing agents.
Reduction: Hydrogen gas, formic acid, and other reducing agents are used.
Substitution: Halides, phosphines, and other nucleophiles can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions can yield alcohols, ketones, and aldehydes, while reduction reactions can produce alkanes and amines .
Scientific Research Applications
Hydroperoxy(triphenyl)phosphanium;palladium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation processes.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential as a catalyst for drug synthesis and modification is ongoing.
Industry: It is employed in the production of fine chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of hydroperoxy(triphenyl)phosphanium;palladium involves the activation of the palladium center, which facilitates various catalytic cycles. The hydroperoxy group can generate reactive oxygen species, which participate in oxidation reactions. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange, enabling a wide range of chemical transformations .
Comparison with Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, used in various catalytic processes.
Palladium(II) acetate: A widely used palladium source in catalysis.
Triphenylphosphine oxide: A byproduct in many reactions involving triphenylphosphine
Uniqueness: Hydroperoxy(triphenyl)phosphanium;palladium is unique due to the presence of the hydroperoxy group, which imparts additional reactivity and versatility. This makes it particularly valuable in oxidation reactions and in the synthesis of complex molecules .
Properties
CAS No. |
61732-11-4 |
|---|---|
Molecular Formula |
C18H16O2PPd+ |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
hydroperoxy(triphenyl)phosphanium;palladium |
InChI |
InChI=1S/C18H15O2P.Pd/c19-20-21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/p+1 |
InChI Key |
XYKAGACZEYUQOQ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)OO.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14553203.png)
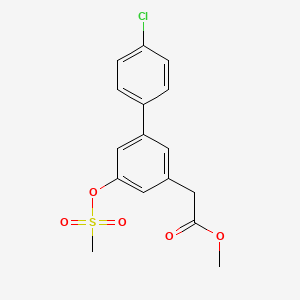
![Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14553212.png)

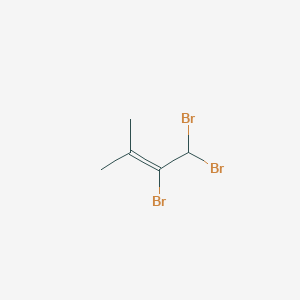
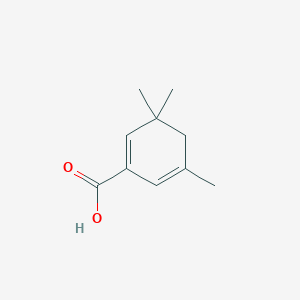
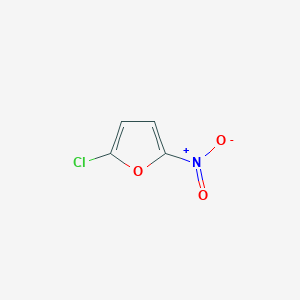
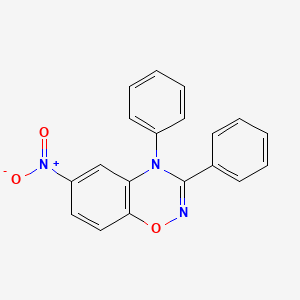
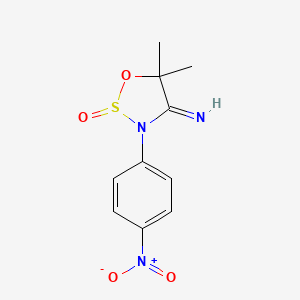
![4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14553235.png)

